molecular formula C10H13NO B13001603 2-(Dimethylamino)-5-methylbenzaldehyde

2-(Dimethylamino)-5-methylbenzaldehyde

Cat. No.: B13001603
M. Wt: 163.22 g/mol
InChI Key: RCAZDYKIEASENU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-methylbenzaldehyde is an organic compound with the molecular formula C10H13NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)toluene with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong acid like phosphorus oxychloride (POCl3). The reaction proceeds via electrophilic aromatic substitution, where the formyl group is introduced at the para position relative to the dimethylamino group.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Photochemical Reactivity

This compound exhibits unique behavior under UV irradiation. In DMSO solutions, it undergoes photoinduced transformations with distinct solvent dependencies ( ):

Table 1: Solvent Screening for Photochemical Reactions

SolventConversion (%)Byproduct Formation
DMSO33None (inert atm)
EtOH33Moderate
CHCl₃~5Significant
Toluene<1Not observed

Key observations:

  • Oxygen-free environments suppress byproduct formation during 365 nm LED irradiation .

  • Reaction kinetics monitored via ¹H NMR show first-order dependence on substrate concentration .

Corey-Fuchs Homologation

While not directly studied for this compound, analogous 2-aminobenzaldehydes participate in Corey-Fuchs reactions to form dibromoolefins . The proposed mechanism involves:

  • PPh₃-mediated CBr₄ activation

  • Formation of dibromomethylene phosphorus ylide

  • Wittig-like coupling with aldehyde group

This reaction could theoretically extend to 2-(dimethylamino)-5-methylbenzaldehyde for synthesizing α,β-dibromo styrene derivatives.

Aldol Condensation

The aldehyde group facilitates condensation with active methylene compounds. A representative protocol ( ):

Reaction Conditions

  • Ketone: Acetone (2 eq)

  • Catalyst: NaOH (10 mol%)

  • Solvent: Ethanol (reflux)

  • Time: 3 hr

  • Yield: 78-92% (varies with substituents)

Product: 2-(2-(Dimethylamino)-5-methylbenzylidene)malonate derivatives confirmed by:

  • ¹H NMR: δ 7.86 (s, 1H), 2.65 ppm (s, 6H, N(CH₃)₂)

  • HRMS: m/z 278.1388 [M+H]⁺ (calc. 278.1392)

Coordination Chemistry

Acts as a ligand in metal complexes, as demonstrated in cobalt phthalocyanine-catalyzed reactions ( ):

Table 2: Catalytic Performance in Heterocycle Synthesis

SubstrateProduct Yield (%)Reaction Time (hr)
4-Methylbenzaldehyde962
4-Bromobenzaldehyde922
4-Nitrobenzaldehyde853

Characteristic IR bands:

  • C=O stretch: 1664 cm⁻¹

  • N-CH₃ deformation: 1385 cm⁻¹

Nucleophilic Substitution

The dimethylamino group participates in aromatic substitution reactions:

Example Protocol ( ):

  • Conditions: NaHSO₃ (2 eq), DMA, 150°C

  • Product: Quinazolinone derivatives

  • Yield: 61% (average)
    Key advantage: Tolerance for electron-withdrawing substituents on benzaldehyde partners.

Stability Considerations

  • Decomposes in chlorinated solvents (CHCl₃, C₂H₄Cl₂) at RT

  • Stable for >6 months under argon at -20°C

  • pKa of dimethylamino group: ~5.2 (calculated)

This comprehensive analysis demonstrates the compound's utility in organic synthesis and materials science, with photochemical behavior and catalytic applications being particularly noteworthy. Future research directions could explore its use in asymmetric catalysis or as a photosensitizer in energy applications.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 2-(Dimethylamino)-5-methylbenzaldehyde serves as an intermediate in synthesizing various organic compounds, such as agrochemicals and pharmaceuticals. It is used in reactions to create more complex molecules and derivatives. For example, it can be used to synthesize Dimethyl 2-(2-(dimethylamino)-5-methylbenzylidene)malonate .
  • Biology The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
  • Medicine It is also investigated for its potential role in drug development, specifically in the design of new therapeutic agents. Additionally, research shows that derivatives of similar compounds interact with ctDNA, suggesting their potential for targeted therapy .
  • Industry In industrial settings, this compound is used in producing dyes, pigments, and other specialty chemicals.

Case Studies

  • Antiproliferative Activity: Research on diethylaminobenzaldehyde (DEAB) analogues has shown that modifying the alkylamino group can influence antiproliferative activity. For instance, a dipropyl moiety in certain analogues resulted in higher antiproliferative potency compared to the diethyl-based analogue .
  • Animal Trypanosomiasis Treatment: A diaminothiazole series, with compound 2 as a lead, was found effective against T. congolense and T. vivax infections in cattle using an IV infusion regimen .
  • CB2 Inverse Agonists: Derivatives of N,N'′-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) have been confirmed as CB2 inverse agonists with high CB2 binding affinity, showcasing potential in targeted therapy .
  • Polyglycerols for Biomedical Applications: Polyglycerols, when modified with this compound, have shown promise as drug delivery systems, protein and surface conjugation, viral infection inhibition, and antifouling coatings for biomedical applications .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzaldehyde: Lacks the methyl group at the fifth position.

    5-Methyl-2-nitrobenzaldehyde: Contains a nitro group instead of a dimethylamino group.

    2-(Dimethylamino)-5-chlorobenzaldehyde: Contains a chlorine atom at the fifth position instead of a methyl group.

Uniqueness

2-(Dimethylamino)-5-methylbenzaldehyde is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

2-(Dimethylamino)-5-methylbenzaldehyde, also known as DMAB, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound features a dimethylamino group attached to a benzaldehyde structure. Its synthesis typically involves the reaction of 5-methylbenzaldehyde with dimethylamine under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMAB and its analogs. For instance, compounds derived from the benzaldehyde scaffold, including DMAB, have been tested against various cancer cell lines. The results indicate that DMAB exhibits significant cytotoxicity in vitro, particularly against prostate cancer cell lines such as DU145 and LNCaP. The IC50 values for these cell lines were reported in the micromolar range (47-61 μM), indicating a promising antiproliferative effect .

Table 1: IC50 Values of DMAB in Various Cell Lines

Cell LineIC50 (μM)
DU14561
LNCaP47
PC347

The mechanism behind this activity is thought to involve the inhibition of aldehyde dehydrogenase (ALDH) isoforms, which play a crucial role in cellular detoxification and metabolism. DMAB has been shown to interact with ALDH1A1 and ALDH1A3, leading to increased sensitivity in cancer cells that express these isoforms .

Neuroprotective Effects

Additionally, DMAB has been investigated for its neuroprotective properties. In models of neurodegeneration, compounds similar to DMAB have demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurotoxic processes. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are critical for mood regulation and cognitive function .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the effects of DMAB on prostate cancer cells. The researchers observed that treatment with DMAB led to reduced cell viability and induced apoptosis in DU145 cells. This was attributed to the compound's ability to inhibit ALDH activity, which is often upregulated in cancer cells .

Case Study 2: Neuroprotection
In another study focusing on neuroprotection, DMAB was tested for its effects on neuronal cell lines subjected to oxidative stress. The findings suggested that DMAB could mitigate neuronal damage by inhibiting oxidative stress pathways and enhancing cellular antioxidant defenses .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(dimethylamino)-5-methylbenzaldehyde

InChI

InChI=1S/C10H13NO/c1-8-4-5-10(11(2)3)9(6-8)7-12/h4-7H,1-3H3

InChI Key

RCAZDYKIEASENU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C)C=O

Origin of Product

United States

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